molecular formula C16H13N3OS B11371864 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11371864
M. Wt: 295.4 g/mol
InChI Key: IFIPMTYIYFBKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. It may also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific combination of the thiadiazole ring and benzamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial and anticancer agent .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15(20)18-16-17-14(19-21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18,19,20)

InChI Key

IFIPMTYIYFBKDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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